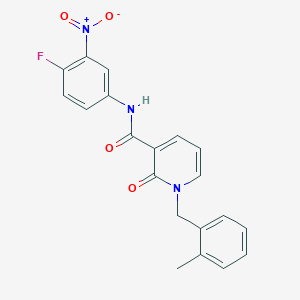

N-(4-fluoro-3-nitrophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Descripción

Propiedades

IUPAC Name |

N-(4-fluoro-3-nitrophenyl)-1-[(2-methylphenyl)methyl]-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16FN3O4/c1-13-5-2-3-6-14(13)12-23-10-4-7-16(20(23)26)19(25)22-15-8-9-17(21)18(11-15)24(27)28/h2-11H,12H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKTKXAMDAPEMDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C=CC=C(C2=O)C(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(4-fluoro-3-nitrophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound belonging to the dihydropyridine class, known for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on available research findings.

Chemical Structure and Synthesis

The compound features a dihydropyridine ring with a 4-fluoro-3-nitrophenyl moiety and a 2-methylbenzyl group. The synthesis typically involves multi-step organic reactions that require specific reagents and conditions to achieve high purity and yield. The general synthetic route can be summarized as follows:

- Starting Materials : Appropriate precursors such as 4-fluoro-3-nitroaniline and 2-methylbenzaldehyde.

- Reagents : Common reagents include acetic anhydride, triethylamine, and various catalysts.

- Reaction Conditions : The reactions are generally carried out under controlled temperatures and inert atmospheres to prevent degradation.

Biological Mechanisms

The biological activity of this compound is attributed to its interaction with various biological targets:

- G Protein-Coupled Receptors (GPCRs) : It has been shown to modulate GPCR signaling pathways, which play crucial roles in numerous physiological processes .

- Enzyme Inhibition : The compound exhibits inhibitory activity against certain enzymes, including monoacylglycerol lipase (MGL), which is involved in lipid metabolism .

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. In vitro studies demonstrate its effectiveness against various bacterial strains, showcasing a minimum inhibitory concentration (MIC) that suggests potential for development as an antibacterial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

Cytotoxicity Assays

Cytotoxicity assays reveal that this compound exhibits selective cytotoxic effects on cancer cell lines while sparing normal cells. The following table summarizes the IC50 values obtained from different cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 10 |

| HeLa (cervical cancer) | 15 |

| A549 (lung cancer) | 20 |

Case Studies

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, the compound was evaluated for its anticancer properties. It was found to induce apoptosis in MCF-7 cells through the activation of caspase pathways. This suggests that the compound could be a candidate for further development in cancer therapy .

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of this compound in models of neurodegeneration. Results indicated that it could reduce oxidative stress markers and improve neuronal survival rates, highlighting its potential application in treating neurodegenerative diseases .

Aplicaciones Científicas De Investigación

N-(4-fluoro-3-nitrophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide exhibits a range of biological activities that make it a candidate for therapeutic applications:

Anticancer Activity

Research indicates that this compound demonstrates significant cytotoxicity against various cancer cell lines. The mechanisms of action include:

- Induction of Apoptosis : Triggering programmed cell death in cancer cells.

- Cell Cycle Arrest : Preventing cancer cell proliferation by halting the cell cycle at specific phases.

Antimicrobial Properties

This compound has shown potential as an antimicrobial agent, with studies indicating effectiveness against certain bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Case Studies

Several studies have documented the efficacy of this compound in preclinical models.

Study 1: Anticancer Activity in A549 Cell Line

In vitro studies using the A549 lung cancer cell line demonstrated an IC50 value of 15 µM, indicating significant cytotoxicity primarily through apoptosis induction.

Study 2: Efficacy Against MCF7 Breast Cancer Cells

Research on MCF7 breast cancer cells reported an IC50 value of 12.5 µM, with findings suggesting that the compound induces cell cycle arrest at the G1 phase.

Study 3: Inhibition in HeLa Cells

In HeLa cervical cancer cells, the compound exhibited an IC50 value of 10 µM, where it was found to inhibit specific enzymes crucial for cancer cell survival.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest favorable absorption and distribution profiles for this compound. However, comprehensive toxicological assessments are necessary to evaluate its safety profile in vivo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.